molecular formula C15H17NO4S2 B14947731 Methyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate

Methyl 4,5-dimethyl-2-{[(4-methylphenyl)sulfonyl]amino}thiophene-3-carboxylate

Cat. No.: B14947731
M. Wt: 339.4 g/mol
InChI Key: FDBUSJUBWMFNRK-UHFFFAOYSA-N
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Description

METHYL 4,5-DIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, a sulfonamide group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4,5-DIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common method includes the sulfonylation of a thiophene derivative followed by esterification. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

METHYL 4,5-DIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXYLATE can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

METHYL 4,5-DIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which METHYL 4,5-DIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXYLATE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The sulfonamide group, in particular, is known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4,5-DIMETHYL-2-AMINO-3-THIOPHENECARBOXYLATE: Lacks the sulfonamide group, which may result in different biological activity.

    METHYL 4,5-DIMETHYL-2-{[(4-CHLOROPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXYLATE: Contains a chlorinated phenyl group, which can alter its reactivity and interactions.

Uniqueness

The presence of the sulfonamide group in METHYL 4,5-DIMETHYL-2-{[(4-METHYLPHENYL)SULFONYL]AMINO}-3-THIOPHENECARBOXYLATE distinguishes it from similar compounds, potentially enhancing its biological activity and making it a valuable compound for further research and development.

Properties

Molecular Formula

C15H17NO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[(4-methylphenyl)sulfonylamino]thiophene-3-carboxylate

InChI

InChI=1S/C15H17NO4S2/c1-9-5-7-12(8-6-9)22(18,19)16-14-13(15(17)20-4)10(2)11(3)21-14/h5-8,16H,1-4H3

InChI Key

FDBUSJUBWMFNRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=C(S2)C)C)C(=O)OC

Origin of Product

United States

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